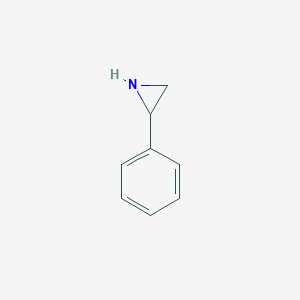

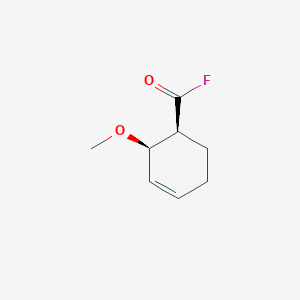

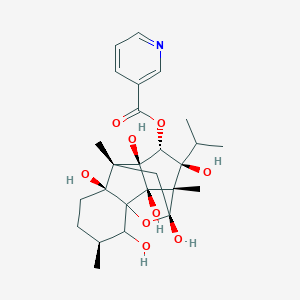

![molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7](/img/structure/B142215.png)

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" is a heterocyclic compound that appears to be a derivative of phthalazine, which is a bicyclic system consisting of two fused benzene and pyridazine rings. The compound is likely to exhibit interesting chemical and biological properties due to the presence of the pyrazole and phthalazine moieties.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 4-aminophthalazin-1(2H)-ones (APOs) has been achieved through palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion. This method allows for regioselective introduction of substituents and provides access to diversely substituted APOs . Additionally, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions . Another one-pot synthesis approach for related compounds involves a four-component reaction of hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, derivatives of pyrimido[4',5':3,4]pyrazolo[1,2-b]phthalazine-4,7,12-trione were characterized based on IR, 1H NMR, and 13C NMR spectral data . The molecular structure of the compound would likely be elucidated using similar techniques to confirm the presence of the pyrazole and phthalazine rings and the substitution pattern.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For example, the reaction of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" would likely undergo similar reactions, which could be used to further diversify its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of amino and phenyl groups could affect its solubility, melting point, and stability. The compound's heterocyclic nature suggests potential biological activity, which could be explored in pharmacological studies. The related compounds have shown significant pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Antimicrobial and Antituberculosis Agents : New derivatives of pyrazolo[1,2-b]phthalazine have been synthesized to explore their antimicrobial activity. Compounds exhibiting significant activity against a panel of pathogenic strains, including promising antituberculosis activity, have been identified. In vitro cytotoxic properties and antioxidant activities of these compounds were also evaluated, showcasing their potential in antimicrobial and antituberculosis applications (Sangani et al., 2016).

Development of Antiviral Agents : Research has been conducted on the synthesis of heterocyclic compounds with potential antiviral activities. This includes the synthesis of derivatives that have shown promising results in cytotoxicity, anti-HSV1, and anti-HAV-MBB activity evaluations, highlighting the versatility of this chemical structure in the development of new antiviral drugs (Attaby et al., 2006).

One-Pot, Multicomponent Synthesis : An efficient methodology has been developed for synthesizing pyrazolo[1,2-b]phthalazine derivatives through a one-pot, four-component synthesis. This method highlights the compound's adaptability in creating diverse molecular structures, potentially useful in various biological applications (Torkian et al., 2011).

Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized with the aim of evaluating their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the standard drug doxorubicin, alongside good to excellent antimicrobial activity, demonstrating the chemical structure's potential in cancer therapy and infection control (Hafez et al., 2016).

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including pyrazolo[1,2-b]phthalazine derivatives, plays a crucial role in pharmaceutical and agricultural industries due to their significant pharmacological applications. These compounds are researched for their luminescence, fluorescence properties, and biological activities, showcasing the broad utility of this chemical structure in creating molecules with desirable properties (Maheswari et al., 2020).

Propiedades

Número CAS |

880487-62-7 |

|---|---|

Nombre del producto |

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One |

Fórmula molecular |

C18H15N5O |

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |

InChI |

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |

Clave InChI |

DSDIWWSXOOXFSI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

SMILES canónico |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Sinónimos |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

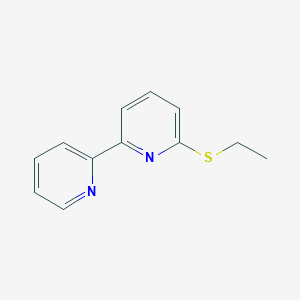

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

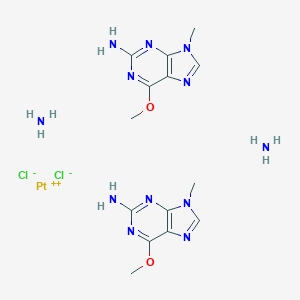

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)